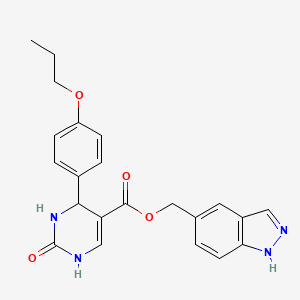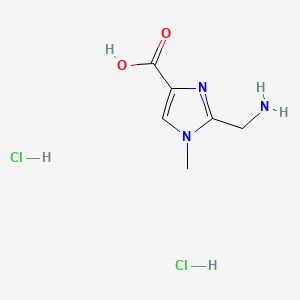
lithium(1+) ion 5-chlorofuran-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium (1+) ion 5-chlorofuran-2-sulfinate (LiCF2SO3) is an important organic compound that has found a variety of applications in the field of synthetic chemistry and biomedical research. LiCF2SO3 is a lithium salt of 5-chlorofuran-2-sulfinic acid, a sulfur-containing organic acid. It is a white crystalline solid that is soluble in water and other polar solvents, and is used in a range of applications in synthetic chemistry, such as in the synthesis of organic compounds and pharmaceuticals. In addition, LiCF2SO3 has become increasingly important in biomedical research, due to its ability to modulate the activity of proteins and enzymes, as well as its potential to be used as an anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 5-chlorofuran-2-sulfinate has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a research tool in the study of proteins and enzymes. This compound has also been used as an anti-inflammatory agent in the treatment of inflammatory diseases. In addition, this compound has been used to study the effects of lithium on the brain, as well as its potential therapeutic effects in the treatment of bipolar disorder.
Wirkmechanismus
The mechanism of action of lithium(1+) ion 5-chlorofuran-2-sulfinate is not fully understood. It is believed that this compound binds to proteins and enzymes, modulating their activity and altering their function. This compound has also been shown to interact with certain membrane proteins, including those involved in the regulation of ion transport and cell signaling. In addition, this compound has been shown to interact with certain neurotransmitters, including serotonin and dopamine, which may explain its potential therapeutic effects in the treatment of bipolar disorder.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. Studies have shown that this compound can modulate the activity of proteins and enzymes, as well as interact with certain membrane proteins. In addition, this compound has been shown to interact with certain neurotransmitters, which may explain its potential therapeutic effects in the treatment of bipolar disorder.
Advantages and Limitations for Laboratory Experiments
The advantages of using this compound in laboratory experiments include its low cost, ease of synthesis, and its ability to modulate the activity of proteins and enzymes. This compound is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of this compound is its relatively low solubility in water, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for the use of lithium(1+) ion 5-chlorofuran-2-sulfinate in scientific research. These include further research into its potential therapeutic effects in the treatment of bipolar disorder, as well as its potential use as an anti-inflammatory agent. In addition, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments. Finally, this compound could be used as a research tool to study the effects of lithium on the brain, as well as its potential therapeutic effects in other neurological disorders.
Synthesemethoden
Lithium(1+) ion 5-chlorofuran-2-sulfinate can be synthesized through a variety of methods. The most common method is the reaction of 5-chlorofuran-2-sulfinic acid with lithium hydroxide or lithium carbonate in an aqueous solution. The reaction is typically performed in a two-phase system, with an organic phase containing the 5-chlorofuran-2-sulfinic acid and aqueous phase containing the lithium salt. The reaction is generally conducted at room temperature and is complete within a few hours. It is also possible to synthesize this compound through a direct reaction of 5-chlorofuran-2-sulfinic acid with lithium metal in an organic solvent, such as dimethylformamide or dimethyl sulfoxide.
Eigenschaften
IUPAC Name |
lithium;5-chlorofuran-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO3S.Li/c5-3-1-2-4(8-3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKFBHASSINKCY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(OC(=C1)Cl)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClLiO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)

![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)

![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)




